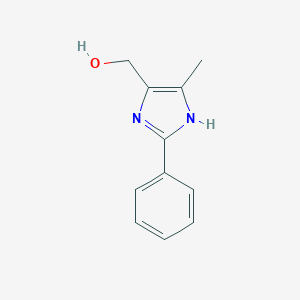

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

説明

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a substituted imidazole derivative characterized by a methanol group at position 4, a methyl group at position 5, and a phenyl group at position 2 of the imidazole ring (CAS: 89946-69-0) . Its molecular formula is $ \text{C}{14}\text{H}{14}\text{N}_4 $, with a molecular weight of 238.29 g/mol. Key properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a calculated XLogP of 1.8, indicating moderate lipophilicity . The methanol substituent enhances hydrogen-bonding capacity, which may influence solubility and crystallinity, while the phenyl and methyl groups contribute to steric bulk and hydrophobic interactions.

特性

IUPAC Name |

(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEBPOOTFCZRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074821 | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-32-1 | |

| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenyl-1H-imidazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1H-Imidazole-4-methanol, 5-methyl-2-phenyl, also referred to as 5-Methyl-2-phenyl-1H-imidazole-4-methanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 188.23 g/mol. Its structure features an imidazole ring with a hydroxymethyl group at position 4, a methyl group at position 5, and a phenyl group at position 2. This unique arrangement contributes to its biological activity through potential interactions with various biological targets.

Acetylcholinesterase Inhibition

One of the primary biological activities of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl is its moderate inhibitory effect on acetylcholinesterase (AChE), an enzyme crucial in the regulation of neurotransmitter levels in the brain. A study demonstrated that this compound could inhibit AChE activity, suggesting its potential as a therapeutic lead for neurodegenerative diseases like Alzheimer's disease.

Table 1: Comparison of AChE Inhibitory Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl | Moderate | |

| Donepezil | <0.1 | Standard AChE inhibitor |

| Rivastigmine | <0.1 | Standard AChE inhibitor |

Analgesic Properties

Research indicates that the compound may exhibit analgesic properties similar to those of Mitragynine, an alkaloid from the kratom plant. It is proposed that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl could provide pain relief with potentially lower risks of dependence compared to traditional opioids.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Enzyme Inhibition : The hydroxymethyl group may interact with the active sites of enzymes like AChE, modulating their activity.

- Hydrophobic Interactions : The phenyl and methyl groups enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotective Effects : A study highlighted its potential neuroprotective effects through AChE inhibition and modulation of neurotransmitter levels in animal models.

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to confirm these effects.

- Structural Analogues : Comparative studies with structurally similar compounds have shown that slight modifications can significantly affect biological activity, emphasizing the importance of chemical structure in drug design .

Future Directions

Given the promising results regarding the biological activity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl, future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Derivatives Development : Exploring structural modifications to enhance potency and reduce side effects.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Group Variations

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (CAS: N/A)

- Structure : Features a nitro group at position 5, a chloromethyl group at the para position of the phenyl ring, and two methyl groups at positions 1 and 2 .

- Synthesis: Prepared via chlorination of a methanol precursor using $ \text{SOCl}_2 $ .

- Properties : Melting point of 120°C (isopropyl alcohol); $ ^1\text{H}$-NMR signals at δ 2.51 (s, 3H, CH$3$) and 4.62 (s, 2H, CH$2$Cl) .

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (CAS: N/A)

- Structure : Contains a formyl group at position 5, an ethylthio group at position 2, and a 4-fluorobenzyl group at position 1 .

- Properties : IR absorption at 1661 cm$^{-1}$ (C=O stretch); $ ^1\text{H}$-NMR signals at δ 9.6 (CHO) and 5.49 (CH$_2$N) .

- Comparison: The fluorobenzyl group introduces electronegative and π-π stacking capabilities, while the formyl group enables nucleophilic additions, contrasting with the target’s methanol functionality .

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl) Benzoate (CAS: N/A)

Physicochemical Properties

Key Observations :

- The target compound’s XLogP (1.8) suggests higher lipophilicity than simpler imidazole derivatives like (1H-imidazol-4-yl)methanol (XLogP ≈ 0.5, inferred from ) due to phenyl and methyl substituents.

- Nitro and chloromethyl groups in analogues may confer higher reactivity but lower solubility in polar solvents compared to the methanol group .

準備方法

Base-Catalyzed Hydroxymethylation

The most widely documented method involves the hydroxymethylation of 2-phenyl-4-methylimidazole using formaldehyde under alkaline conditions. This reaction proceeds via nucleophilic attack by the deprotonated imidazole ring on formaldehyde, facilitated by a base catalyst. Key parameters include:

-

Molar Ratios :

The reaction achieves regioselectivity at the 4-position due to steric and electronic effects from the 5-methyl and 2-phenyl substituents, which direct formaldehyde addition away from the more hindered 5-position.

Solvent Systems and Catalysts

The choice of solvent and catalyst critically influences yield and purity:

| Parameter | Options | Optimal Choice |

|---|---|---|

| Solvent | Alcohols, glycols, ketones, or water mix | Isopropanol-water (9:1 v/v) |

| Catalyst | Organic (e.g., TEA) or inorganic (e.g., NaOH) | Sodium carbonate (0.7 mol%) |

| pH | 7–13 | 9.0–9.5 |

Alcoholic solvents enhance substrate solubility, while inorganic bases like sodium carbonate minimize side reactions such as over-hydroxymethylation.

Industrial-Scale Optimization

Reaction Efficiency

Comparative studies highlight the superiority of the base-catalyzed method over historical approaches:

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Prior Art (US4093811) | 10–15 | <90 | Low yield, high HCl usage |

| Patent CN101914061A | 76 | >98 | Scalable, minimal byproducts |

The patented method achieves a 76% yield through controlled pH (9.0–9.5) and halohydrocarbon-assisted purification.

Purification Techniques

Post-reaction purification is critical for removing unreacted formaldehyde and dimeric byproducts:

-

Halohydrocarbon Extraction :

-

Ketone Recrystallization :

Challenges and Limitations

Q & A

Q. What are the established synthetic routes for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-?

A common synthetic approach involves condensation reactions under reflux conditions. For example, a related imidazole derivative was synthesized by refluxing 2-aminophenol and 1H-imidazole-4-carboxaldehyde in methanol with glacial acetic acid as a catalyst, yielding a precipitate after cooling and purification via filtration and washing with cold methanol/diethyl ether . This method emphasizes the importance of solvent choice (methanol), acid catalysis, and controlled cooling for crystallization. Variations may include substituting aldehydes or optimizing molar ratios to improve yields (e.g., 61% yield reported in the referenced study) .

Q. What spectroscopic techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance, -NMR (300 MHz, DMSO-) of a structurally similar imidazole derivative revealed aromatic proton resonances between δ 6.35–8.32 ppm, while IR can confirm hydroxyl (-OH) and imidazole ring vibrations . Elemental analysis (e.g., C, H, N percentages) is also essential to verify purity and molecular composition, as discrepancies between calculated and observed values may indicate impurities .

Q. How does the compound’s molecular structure influence its reactivity?

The methanol (-CHOH) and imidazole moieties are key functional groups. The hydroxyl group enables derivatization (e.g., esterification or etherification), while the imidazole ring’s nitrogen atoms participate in hydrogen bonding and coordination chemistry, making the compound a potential ligand in metal complexes . Computational studies (e.g., quantum chemical calculations) can predict reactive sites by analyzing electron density distributions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

State-of-the-art reaction path search algorithms, combined with density functional theory (DFT), can model transition states and intermediates. For example, ICReDD employs quantum chemical calculations to predict viable synthetic routes and narrow experimental conditions, reducing trial-and-error approaches . Molecular docking simulations (as seen in studies of related imidazole derivatives) can also assess binding affinities for pharmacological applications .

Q. What strategies address contradictions in reported synthetic yields or purity?

Methodological inconsistencies (e.g., solvent polarity, reaction time, or purification steps) often explain yield variations. For instance, extended reflux times or alternative catalysts (e.g., Lewis acids) may improve yields. Cross-validation using multiple characterization techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation) is recommended to resolve discrepancies .

Q. How can this compound be applied in drug discovery or materials science?

The compound’s imidazole core is structurally analogous to bioactive molecules. For example, antifungal agents like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol utilize similar frameworks, suggesting potential as a pharmacophore . In materials science, its hydroxyl group facilitates incorporation into polymers or coordination networks, as demonstrated in ligand synthesis for metal-organic frameworks (MOFs) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

Systematic SAR studies involve synthesizing derivatives with modified substituents (e.g., halogenation at the phenyl ring or alkylation of the imidazole nitrogen). A reported protocol for benzoimidazole derivatives uses microwave-assisted synthesis to rapidly generate analogs, followed by bioactivity screening (e.g., antimicrobial assays) and computational ADMET profiling .

Methodological Recommendations

- Purification: Use column chromatography or recrystallization (e.g., cold methanol) to isolate pure products .

- Analytical Validation: Combine NMR, IR, and mass spectrometry for unambiguous structural confirmation .

- Computational Tools: Leverage software like Gaussian or ORCA for reaction mechanism insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。